Cas no 7537-09-9 (2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile)

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile is a versatile organic intermediate used in pharmaceutical and fine chemical synthesis. Its structure, featuring a nitrile group adjacent to a dimethoxy-substituted aromatic ring, makes it valuable for constructing complex molecules, particularly in medicinal chemistry. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its reactivity allows for further functionalization, such as hydrolysis to carboxylic acids or reduction to primary amines, enhancing its utility in multi-step synthetic routes. The dimethoxy and methyl substituents contribute to its electronic and steric properties, enabling selective transformations. This compound is particularly useful in the development of bioactive compounds and specialty chemicals.
2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile structure
7537-09-9 structure
Product Name:2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile
CAS No:7537-09-9
MF:C11H13NO2
MW:191.226423025131
CID:5707437
PubChem ID:42638796
Update Time:2025-10-30

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • AKOS022770596
    • EN300-748949
    • 2-(4,5-dimethoxy-2-methylphenyl)acetonitrile
    • MFCD21911011
    • 7537-09-9
    • Benzeneacetonitrile, 4,5-dimethoxy-2-methyl-
    • 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile
    • Inchi: 1S/C11H13NO2/c1-8-6-10(13-2)11(14-3)7-9(8)4-5-12/h6-7H,4H2,1-3H3
    • InChI Key: ZMGORDWGSBGHEQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(C)=C(CC#N)C=1)OC

Computed Properties

  • Exact Mass: 191.094628657g/mol
  • Monoisotopic Mass: 191.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 42.2Ų

Experimental Properties

  • Density: 1.062±0.06 g/cm3(Predicted)
  • Melting Point: 94.5-95 °C
  • Boiling Point: 320.1±37.0 °C(Predicted)

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2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile Related Literature

Additional information on 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile

Recent Advances in the Study of 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile (CAS: 7537-09-9) in Chemical Biology and Pharmaceutical Research

2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile (CAS: 7537-09-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its synthetic utility, biological activity, and therapeutic potential. The following research briefing provides an overview of the latest findings related to this compound, highlighting key developments and their implications for the field.

Recent studies have focused on the synthesis and derivatization of 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile, with particular emphasis on its role as a versatile intermediate in the construction of complex molecules. Researchers have developed novel synthetic routes to access this compound and its derivatives, leveraging modern catalytic methods and green chemistry principles. These advancements have not only improved the efficiency of its production but also expanded the scope of its applications in medicinal chemistry.

In the realm of biological activity, 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile has shown promising results in preliminary screenings for various pharmacological targets. For instance, recent in vitro studies have demonstrated its potential as an inhibitor of specific enzymes involved in inflammatory pathways. These findings suggest that this compound could serve as a lead structure for the development of new anti-inflammatory agents. Additionally, its interactions with cellular receptors and signaling molecules are being actively investigated to uncover further therapeutic applications.

Another area of interest is the compound's potential role in drug discovery and development. Researchers have explored its incorporation into larger pharmacophores, aiming to enhance bioavailability and target specificity. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of its activity, guiding the design of more potent and selective analogs. These efforts are expected to contribute to the identification of novel drug candidates in the near future.

Despite these promising developments, challenges remain in the optimization and clinical translation of 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile-based therapeutics. Issues such as metabolic stability, toxicity, and formulation need to be addressed through further preclinical studies. Collaborative efforts between academic and industrial researchers will be crucial in overcoming these hurdles and advancing the compound toward clinical trials.

In conclusion, the ongoing research on 2-(4,5-Dimethoxy-2-methylphenyl)acetonitrile (CAS: 7537-09-9) underscores its significance as a valuable tool in chemical biology and a potential candidate for pharmaceutical development. The latest findings highlight its synthetic versatility, biological activity, and therapeutic promise, paving the way for future innovations in the field. Continued exploration of this compound and its derivatives is expected to yield new insights and opportunities for drug discovery and beyond.

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